

Application Notes and Protocols for SRS16-86 in In Vitro Ferroptosis Studies

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Compound of Interest

Compound Name: SRS16-86

Cat. No.: B15582018

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **SRS16-86**, a third-generation ferroptosis inhibitor, in in vitro experimental settings. The protocols detailed below are designed to assess the compound's efficacy in preventing ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides.

Introduction to SRS16-86 and Ferroptosis

Ferroptosis is a distinct cell death pathway initiated by iron-dependent lipid peroxidation.^[1] It is implicated in various pathological conditions, making its inhibition a promising therapeutic strategy. **SRS16-86** is a potent small molecule inhibitor of ferroptosis.^[2] Its primary mechanism of action involves the upregulation of the cystine/glutamate antiporter (System Xc⁻), leading to increased glutathione (GSH) synthesis and subsequent activation of glutathione peroxidase 4 (GPX4). GPX4 is a crucial enzyme that neutralizes lipid reactive oxygen species (ROS), thereby preventing the execution of the ferroptotic cell death program.

Key Applications for In Vitro Studies

- Determination of the protective effect of **SRS16-86** against induced ferroptosis.
- Elucidation of the mechanism of action of **SRS16-86** on the core ferroptosis pathway.

- Screening and characterization of potential ferroptosis-inducing or inhibiting compounds in combination with **SRS16-86**.

Experimental Protocols

Cell Culture and Ferroptosis Induction

A critical first step is the selection of an appropriate cell line and a reliable method for inducing ferroptosis. The human fibrosarcoma cell line HT-1080 is a well-established model for ferroptosis studies due to its high sensitivity to ferroptosis inducers.[3]

Materials:

- HT-1080 cells (or other susceptible cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)[4]
- Ferroptosis inducers:
 - Erastin (inhibits System Xc⁻)[5]
 - RSL3 (directly inhibits GPX4)[5]
- **SRS16-86** (dissolved in DMSO)
- Multi-well plates (96-well for viability assays, larger formats for other assays)
- Incubator (37°C, 5% CO₂)

Protocol:

- Cell Seeding: Seed HT-1080 cells in multi-well plates at a density that ensures 70-80% confluency at the time of treatment.[5] Incubate overnight to allow for cell attachment.[5]
- Determining Optimal **SRS16-86** Concentration:
 - Prepare a series of dilutions of **SRS16-86** in complete cell culture medium (e.g., 0.1 μM, 0.5 μM, 1 μM, 5 μM, 10 μM).

- Pre-treat cells with the different concentrations of **SRS16-86** for 1-2 hours.
- Induce ferroptosis by adding a pre-determined lethal concentration of Erastin or RSL3.
- Incubate for 24-48 hours.
- Assess cell viability using an MTT or CCK-8 assay (see Protocol 2) to determine the minimal effective concentration of **SRS16-86** that provides significant protection.
- Ferroptosis Induction and **SRS16-86** Treatment:
 - Prepare working solutions of Erastin or RSL3 and **SRS16-86** in complete cell culture medium.
 - For co-treatment experiments, add **SRS16-86** and the ferroptosis inducer to the cells simultaneously. For pre-treatment experiments, incubate cells with **SRS16-86** for 1-2 hours before adding the inducer.
 - Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), cells treated with the inducer alone, and cells treated with **SRS16-86** alone.
 - Incubate the plates for the desired time period (typically 24-48 hours).[\[5\]](#)

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

- Treated cells in a 96-well plate
- MTT or CCK-8 reagent
- Microplate reader

Protocol:

- At the end of the treatment period, add 10 μ L of CCK-8 solution or 20 μ L of MTT solution (5 mg/mL) to each well.[\[5\]](#)

- Incubate the plate for 1-4 hours at 37°C.[5]
- For MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control.

Lipid Peroxidation Assay (C11-BODIPY)

This assay utilizes a fluorescent probe, C11-BODIPY™ 581/591, to detect lipid peroxidation, a hallmark of ferroptosis.[6]

Materials:

- Treated cells
- C11-BODIPY™ 581/591 C11 (stock solution in DMSO)[7]
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Fluorescence microscope or flow cytometer

Protocol:

- At the end of the treatment period, remove the culture medium.
- Incubate cells with 1-2 µM of C11-BODIPY™ 581/591 C11 in HBSS for 30 minutes at 37°C. [7]
- Wash the cells twice with HBSS.[7]
- Analyze the cells using a fluorescence microscope or flow cytometer. Upon oxidation, the fluorescence emission of the probe shifts from red (~590 nm) to green (~510 nm).[7]
- Quantify the ratio of green to red fluorescence to determine the level of lipid peroxidation.

Western Blot Analysis for GPX4

This protocol is used to measure the protein levels of GPX4, a key enzyme in the ferroptosis pathway.

Materials:

- Treated cells
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against GPX4
- Secondary antibody (HRP-conjugated)
- ECL substrate and imaging system

Protocol:

- Lyse the treated cells and determine the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE.[8]
- Transfer the proteins to a PVDF membrane.[8]
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against GPX4 overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and apply the ECL substrate.
- Visualize the protein bands using an imaging system and quantify the band intensities, normalizing to a loading control (e.g., β -actin or GAPDH).[5]

Glutathione (GSH) Assay

This assay measures the levels of reduced glutathione (GSH), a key antioxidant depleted during ferroptosis.

Materials:

- Treated cells
- Deproteinization solution (e.g., 5% sulfosalicylic acid)
- GSH assay kit (colorimetric or fluorometric)

Protocol:

- Harvest and lyse the cells.
- Deproteinize the cell lysates by adding an equal volume of 5% sulfosalicylic acid and centrifuging to remove precipitated proteins.[9]
- Use a commercial GSH assay kit to measure the GSH concentration in the supernatant according to the manufacturer's instructions. These kits typically involve the reaction of GSH with a chromogenic or fluorogenic reagent.[10][11]
- Normalize the GSH levels to the total protein concentration of the initial cell lysate.

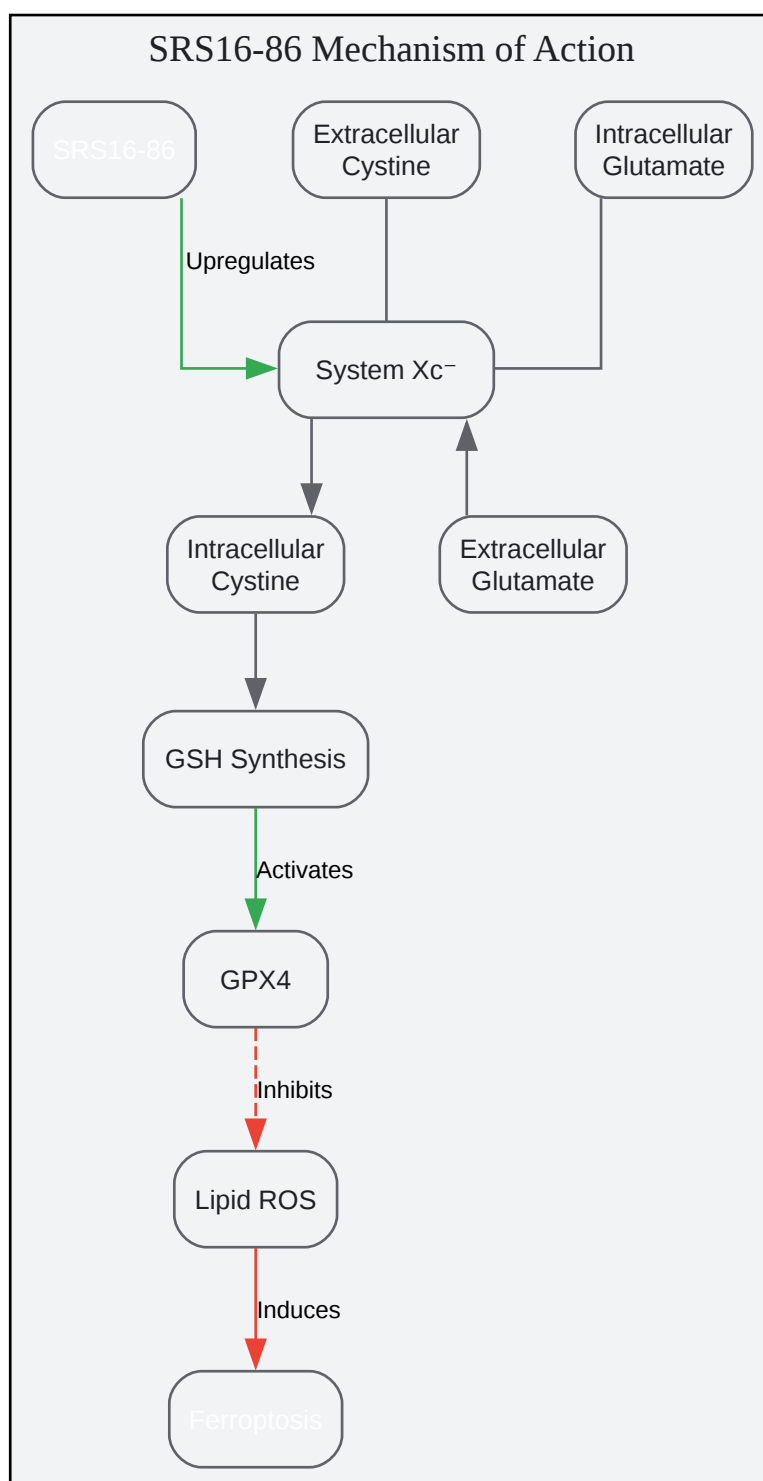
Data Presentation

Table 1: Effect of **SRS16-86** on Erastin-Induced Ferroptosis in HT-1080 Cells

Treatment Group	Cell Viability (%)	Lipid Peroxidation (Green/Red Ratio)	Relative GPX4 Expression	Relative GSH Levels
Control	100 ± 5.2	1.0 ± 0.1	1.0 ± 0.1	1.0 ± 0.1
Erastin (10 µM)	45 ± 3.8	3.5 ± 0.4	0.6 ± 0.05	0.4 ± 0.05
Erastin + SRS16-86 (1 µM)	85 ± 4.5	1.2 ± 0.2	0.9 ± 0.08	0.9 ± 0.07
SRS16-86 (1 µM)	98 ± 2.1	1.1 ± 0.1	1.0 ± 0.1	1.1 ± 0.1

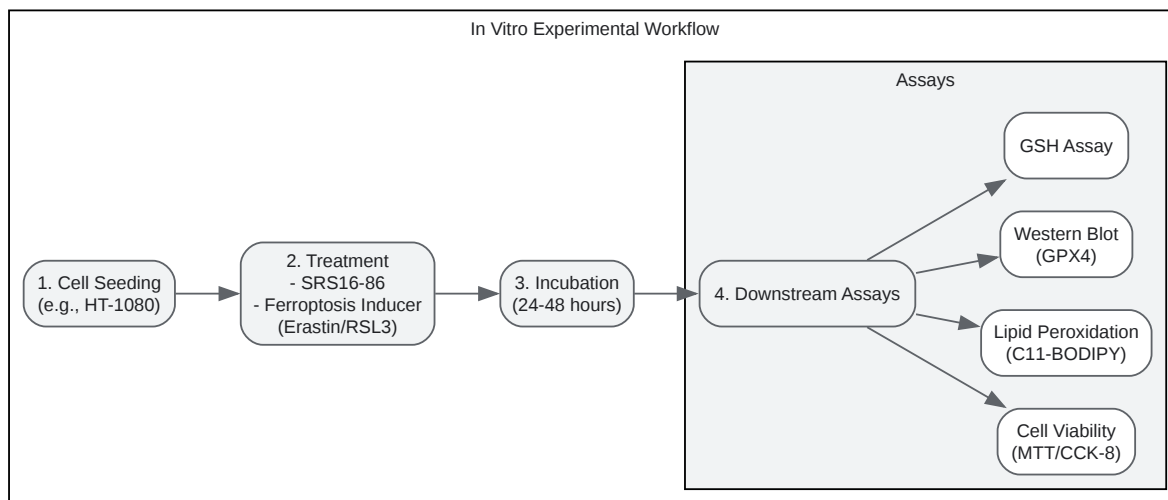
Data are presented as mean ± SD from three independent experiments.

Visualizations



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Caption: Signaling pathway of **SRS16-86** in the inhibition of ferroptosis.



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Caption: General experimental workflow for studying **SRS16-86** in vitro.

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